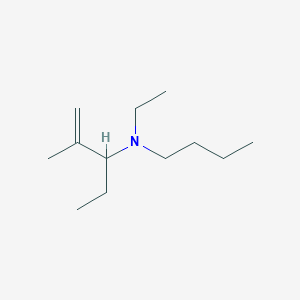
N-Butyl-N-ethyl-2-methylpent-1-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-ethyl-2-methylpent-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The structure of this compound includes a butyl group, an ethyl group, and a 2-methylpent-1-en-3-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethyl-2-methylpent-1-en-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of secondary amines. For instance, the reaction between N-butylamine and ethyl bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as alumina can be used to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-ethyl-2-methylpent-1-en-3-amine undergoes various chemical reactions typical of amines. These include:
Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the amine to form nitroso or nitro compounds.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form primary or secondary amines.
Substitution: Halogenated compounds can react with the amine to substitute the hydrogen atoms on the nitrogen.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with methyl iodide can yield N-butyl-N-ethyl-N-methyl-2-methylpent-1-en-3-amine, while acylation with acetyl chloride can produce this compound acetate.
Scientific Research Applications
N-Butyl-N-ethyl-2-methylpent-1-en-3-amine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of pesticides, pharmaceuticals, and emulsifiers. It is also a precursor for rubber vulcanization accelerators and plasticizers.
Mechanism of Action
The mechanism of action of N-Butyl-N-ethyl-2-methylpent-1-en-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbutylamine: Similar structure but lacks the 2-methylpent-1-en-3-amine group.
N-Butylamine: A primary amine with a simpler structure.
N,N-Diethyl-1-butanamine: Another tertiary amine with a different alkyl group arrangement.
Uniqueness
N-Butyl-N-ethyl-2-methylpent-1-en-3-amine is unique due to its specific combination of alkyl groups and the presence of the 2-methylpent-1-en-3-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62721-78-2 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2-methylpent-1-en-3-amine |
InChI |
InChI=1S/C12H25N/c1-6-9-10-13(8-3)12(7-2)11(4)5/h12H,4,6-10H2,1-3,5H3 |
InChI Key |
ITKDTAITADZXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















